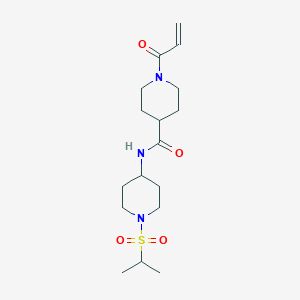

![molecular formula C16H7ClF3N3O B2805263 3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338791-70-1](/img/structure/B2805263.png)

3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile (CTP) is a novel small molecule compound with potential applications in the fields of drug discovery, medicinal chemistry, and materials science. CTP has been identified as having various biochemical and physiological effects that could be exploited for various therapeutic and research purposes.

Wissenschaftliche Forschungsanwendungen

Anticorrosive Materials

Quinoline derivatives, including 3-[(5-Chloro-8-quinolinyl)oxy]-5-(trifluoromethyl)-2-pyridinecarbonitrile, are extensively used as anticorrosive materials. These derivatives effectively inhibit metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms. This is largely attributed to their high electron density, facilitating the adsorption and formation of these complexes through coordination bonding (Verma, Quraishi, & Ebenso, 2020).

Photocatalytic Degradation

The compound under discussion has been studied for its role in the photocatalytic degradation of pollutants. Similar to other quinoline derivatives, it participates in photocatalytic processes that lead to the mineralization of hazardous substances in water. This degradation involves complex reactions, illustrating the potential of quinoline derivatives in environmental purification applications (Pichat, 1997).

Optical Sensors

Quinoline and its derivatives, including the compound , are used in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These characteristics make them suitable for use as sensing probes, underlining their significance in both biological and medicinal applications (Jindal & Kaur, 2021).

Synthesis of Pyridines and (Iso)quinolines

Propargylic alcohols, related to quinoline structures, are crucial for synthesizing various heterocycles, including pyridines, quinolines, and isoquinolines. These compounds play an essential role in medicinal chemistry and drug discovery, highlighting the versatility of quinoline derivatives in synthesizing biologically active molecules (Mishra, Nair, & Baire, 2022).

Hybrid Catalysts in Medicinal Chemistry

Quinoline derivatives are key precursors in the pharmaceutical industry, demonstrating broad synthetic applications and bioavailability. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for instance, showcases the application of hybrid catalysts, ranging from organocatalysts to nanocatalysts, for developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Eigenschaften

IUPAC Name |

3-(5-chloroquinolin-8-yl)oxy-5-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClF3N3O/c17-11-3-4-13(15-10(11)2-1-5-22-15)24-14-6-9(16(18,19)20)8-23-12(14)7-21/h1-6,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCUQWXWSSRLHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

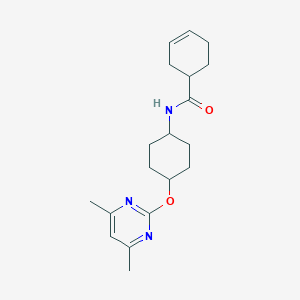

![5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one](/img/structure/B2805180.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2805181.png)

![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2805183.png)

![1,7-dimethyl-3-(2-methylallyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805187.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)

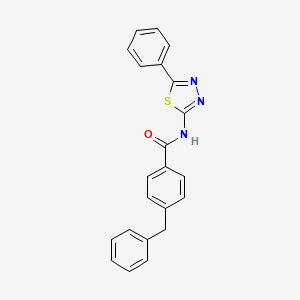

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)

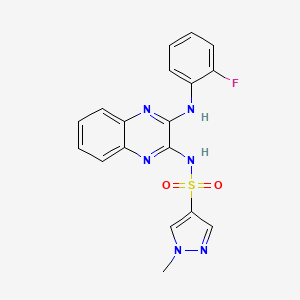

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)

![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2805196.png)

![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)

![4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2805199.png)